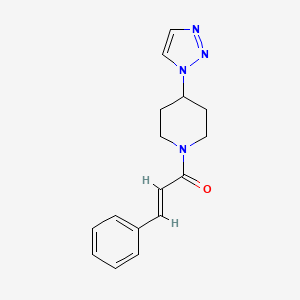
(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as TAK-659 and has a molecular formula of C20H22N4O.
Aplicaciones Científicas De Investigación
Inhibitors of Soluble Epoxide Hydrolase
Research has identified triazinylpiperidine carboxamides as potent inhibitors of soluble epoxide hydrolase, a therapeutic target for various diseases. The triazine heterocycle is crucial for high potency and selectivity, with phenyl group substitution reducing clearance and improving oral exposure. This optimization led to the discovery of tool compounds for in vivo investigation, providing evidence of target engagement in disease models (R. Thalji et al., 2013).
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazoline-5-thione, upon aminomethylation with piperazine derivatives, have shown significant antibacterial activities. This illustrates the potential of triazole and piperidine compounds in developing new antimicrobial agents (M. Pitucha et al., 2005).
Enhanced Antifungal Agents
Triazole derivatives with piperidine side chains have been synthesized and tested against human pathogenic fungi, showing improved in vitro antifungal activity over existing azole drugs. The structural design and molecular docking studies provide insights into their mode of action, highlighting the role of triazole in fungal inhibition (Shi-chong Yu et al., 2014).
Molecular Docking Studies as EGFR Inhibitors
Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties through detailed tautomeric properties, conformations, and molecular docking. These compounds exhibit potential as EGFR inhibitors, contributing to cancer research and therapy development (A. Karayel, 2021).
Molecular Structure and Antimicrobial Activity
New series of 1,3,4-oxadiazoles have been synthesized, demonstrating significant antibacterial and moderate antifungal activities. Their molecular structures and interactions were characterized, indicating potential pharmaceutical applications (S. Vankadari et al., 2013).
Mecanismo De Acción
Target of action
Triazoles and piperidines are known to interact with a variety of biological targets. For instance, 1,2,3-triazole derivatives have been found to exhibit a wide range of biological properties such as anti-HIV activity and antimicrobial activity .
Mode of action
The mode of action of triazoles and piperidines can vary greatly depending on the specific compound and its targets. For example, some triazole derivatives inhibit the action of certain enzymes, contributing to their antimicrobial or antiviral effects .
Biochemical pathways
The biochemical pathways affected by triazoles and piperidines can be diverse. They may involve various signaling pathways, metabolic processes, or protein synthesis pathways, depending on the specific targets of the compound .
Result of action
The molecular and cellular effects of triazoles and piperidines can include changes in cell signaling, inhibition of microbial growth, or induction of cell death, among others .
Propiedades
IUPAC Name |
(E)-3-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(7-6-14-4-2-1-3-5-14)19-11-8-15(9-12-19)20-13-10-17-18-20/h1-7,10,13,15H,8-9,11-12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFWKVGATDTGQQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)

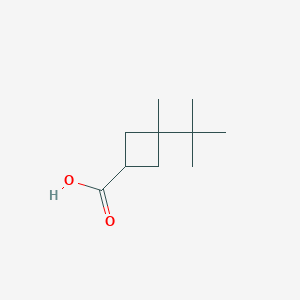
![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)

![4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide](/img/structure/B2718327.png)
![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)
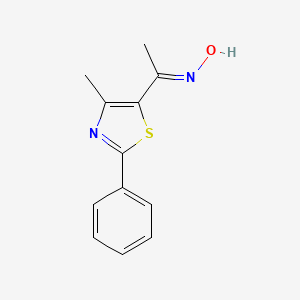
![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2718332.png)

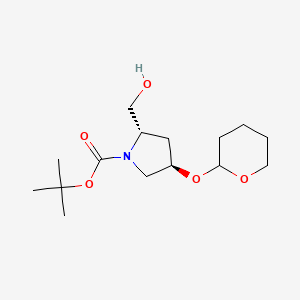
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2718339.png)
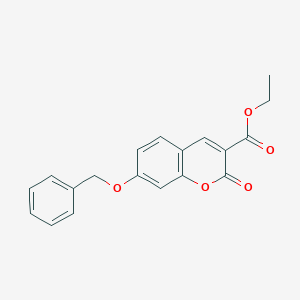
![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)